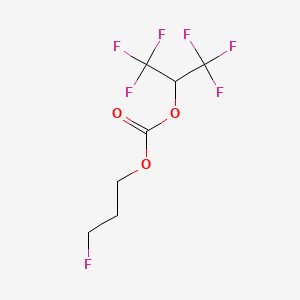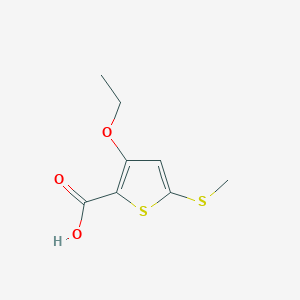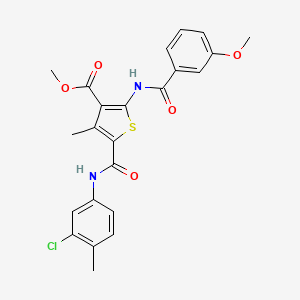
3-((6-Aminohexyl)oxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-Aminohexyl)oxy)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Aminohexyl)oxy)propan-1-ol typically involves the reaction of 6-aminohexanol with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom in epichlorohydrin by the amino group in 6-aminohexanol, resulting in the formation of the desired product.
Reaction with Epichlorohydrin:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-((6-Aminohexyl)oxy)propan-1-ol can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidation of the hydroxyl group can lead to the formation of aldehydes or carboxylic acids.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions
Products: Reduction of the amino group can lead to the formation of primary amines.
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium
Products: Substitution reactions can lead to the formation of ethers or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Ethers, amides
Applications De Recherche Scientifique
3-((6-Aminohexyl)oxy)propan-1-ol has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Utilized in the modification of biomolecules for enhanced stability and activity.
- Serves as a linker in the conjugation of drugs to targeting moieties.
-
Medicine
- Investigated for its potential use in drug delivery systems.
- Explored as a component in the synthesis of pharmaceuticals.
-
Industry
- Employed in the production of surfactants and emulsifiers.
- Used in the formulation of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-((6-Aminohexyl)oxy)propan-1-ol depends on its application. In drug delivery, for example, the compound can form stable conjugates with therapeutic agents, enhancing their solubility and bioavailability. The amino group can interact with biological targets, while the hydroxyl group can facilitate the formation of hydrogen bonds, aiding in the compound’s stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-aminopropan-1-ol: A primary amine and alcohol, similar in structure but with a shorter carbon chain.
3-(2-ethylhexoxy)propan-1-amine: A primary aliphatic amine with a different alkyl group.
Uniqueness
3-((6-Aminohexyl)oxy)propan-1-ol is unique due to its longer carbon chain, which can influence its solubility and reactivity. The presence of both an amino and hydroxyl group allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H21NO2 |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
3-(6-aminohexoxy)propan-1-ol |
InChI |
InChI=1S/C9H21NO2/c10-6-3-1-2-4-8-12-9-5-7-11/h11H,1-10H2 |
Clé InChI |
HZMOAEKWCVPRNQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCOCCCO)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)











